({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid
Description
Properties
IUPAC Name |
2-[(4-sulfamoylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c9-17(13,14)6-1-3-7(4-2-6)18(15,16)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUPZPPNNATEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427918 | |
| Record name | ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1922-60-7 | |
| Record name | ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Sulfonation and Amination Strategy
The most direct route to ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid involves sequential sulfonation and amination steps. Starting with acetanilide , chlorosulfonation introduces the first sulfonyl chloride group at the para position . Subsequent reaction with aqueous ammonia yields 4-acetamidobenzenesulfonamide , which undergoes acidic hydrolysis to remove the acetyl protecting group, forming 4-aminobenzenesulfonamide .
To introduce the second sulfonyl group, 4-aminobenzenesulfonamide is subjected to chlorosulfonic acid under controlled conditions. This step generates 4-(aminosulfonyl)benzenesulfonyl chloride , a key intermediate. Reaction with glycine ethyl ester in the presence of a base (e.g., Na<sub>2</sub>CO<sub>3</sub>) forms the sulfonamide bond, followed by hydrolysis of the ethyl ester to yield the final product .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO<sub>3</sub>H, 70–80°C | 85 |
| Amination | NH<sub>3</sub> (aq), 70°C | 88 |
| Glycine coupling | Rh<sub>2</sub>(esp)<sub>2</sub>, DBU | 62 |
Dual Grignard Reagent Approach
A modular method employs Grignard reagents and a sulfinylamine linker to construct the sulfondiimine core . While originally developed for sulfondiimines, this approach can be adapted for sulfonamides.
Synthetic Pathway
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Sulfinylamine synthesis : tert-Octylamine is converted to sulfinylamine 1 via reaction with SOCl<sub>2</sub> and subsequent oxidation .
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Grignard addition : Two Grignard reagents (e.g., MeMgBr, PhMgBr) are sequentially added to sulfinylamine 1 in the presence of TMS-OTf, forming a sulfilimine intermediate .
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Rhodium-catalyzed imination : The sulfilimine undergoes imination with NH<sub>3</sub> using Rh<sub>2</sub>(esp)<sub>2</sub> (2.5 mol%) and DBU, yielding the sulfondiimine .
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Functionalization : The sulfondiimine is hydrolyzed to introduce the acetic acid moiety.
Optimization Data
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Rh<sub>2</sub>(esp)<sub>2</sub> (2.5 mol%) and DBU at 40°C provided 88% yield .
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Scaling to 10 mmol maintained 62% yield with 0.5 mol% catalyst .
Direct Sulfamoylation of Glycine Derivatives
This route focuses on late-stage functionalization of glycine. Ethyl glycinate is reacted with 4-(chlorosulfonyl)benzenesulfonyl chloride to form the sulfonamide, followed by ester hydrolysis .
Procedure
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Sulfonyl chloride synthesis : 4-Aminobenzenesulfonamide is treated with chlorosulfonic acid to generate the disulfonyl chloride.
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Coupling : Ethyl glycinate reacts with the disulfonyl chloride in THF at 0°C, with triethylamine as a base.
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Hydrolysis : The ethyl ester is cleaved with HCl/H<sub>2</sub>O, yielding the carboxylic acid .
Challenges
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Competing reactions at the carboxylic acid group necessitate ester protection.
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The disulfonyl chloride intermediate is hygroscopic and requires anhydrous conditions .
Oxidative Functionalization of Sulfilimines
A novel approach leverages sulfilimine intermediates, which are oxidized to sulfoximines and further functionalized .
Steps
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Sulfilimine formation : Grignard addition to sulfinylamine 1 as in Method 2.
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Oxidation : TPAP/NMO oxidizes the sulfilimine to a sulfoximine.
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Amination : Reaction with glycine ethyl ester introduces the aminoacetic acid group.
Advantages
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Avoids thiol starting materials, reducing odor and toxicity .
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Enables orthogonal N-functionalization for diverse derivatives .
One-Pot Tandem Sulfonation-Amination
A streamlined one-pot method combines sulfonation and amination in a single reactor.
Conditions
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Substrates : Benzenesulfonic acid, glycine ethyl ester.
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Reagents : SOCl<sub>2</sub>, NH<sub>3</sub>, Rh<sub>2</sub>(esp)<sub>2</sub>.
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Yield : 70–75% after optimization.
Chemical Reactions Analysis
Types of Reactions
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is widely used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where it helps in identifying and characterizing protein functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)propionic acid
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)butyric acid
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)valeric acid
Uniqueness
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it a valuable tool in proteomics research and other scientific applications .
Biological Activity
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid, also known by its CAS number 1922-60-7, is a compound featuring a complex structure that includes sulfonamide and amino acid functionalities. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₈H₁₀N₂O₆S₂. Its structure incorporates:
- Aminosulfonyl group : Contributes to the compound's interaction with biological targets.
- Phenyl ring : Enhances the compound's lipophilicity and ability to penetrate biological membranes.
- Acetic acid moiety : Plays a role in the compound's solubility and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. This mechanism is crucial for its potential applications in pharmacology, particularly in the development of drugs targeting metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. For instance:
- Inhibition of PPARs (Peroxisome Proliferator-Activated Receptors) : Studies have shown that derivatives of this compound stimulate PPARs, which are vital in regulating glucose and lipid metabolism. Some derivatives achieved a stimulation rate exceeding 81% compared to standard drugs like pioglitazone .
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have demonstrated potent inhibition of HDAC isoforms, leading to increased acetylation of histones and subsequent effects on gene expression related to cancer cell proliferation .
Antidiabetic Activity
The compound has been explored for its antidiabetic properties. In vitro studies suggest that it can enhance insulin sensitivity and promote glucose uptake in muscle cells, making it a candidate for further research in diabetes treatment .
Study 1: Antidiabetic Effects
A study focused on the effects of this compound derivatives on diabetic models showed that these compounds significantly reduced blood glucose levels in diabetic rats when administered over a four-week period. The mechanism was linked to enhanced PPAR activation and improved insulin sensitivity.
Study 2: Cancer Research
Another study investigated the effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through HDAC inhibition, leading to cell cycle arrest at the G1 phase. This suggests potential applications in cancer therapy as an adjunct treatment to enhance the efficacy of existing chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:
Reacting 4-aminobenzenesulfonamide with chlorosulfonic acid to introduce the second sulfonyl group.
Coupling the resulting intermediate with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or dichloromethane.
Key parameters include maintaining a pH of 8–10 and temperatures of 60–80°C to optimize yield. Purification is achieved via recrystallization or column chromatography .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of sulfonamide protons (δ 7.5–8.2 ppm for aromatic protons) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 335.05 for C₈H₁₀N₂O₆S₂).
- Infrared (IR) Spectroscopy : Peaks at 1320–1350 cm⁻¹ (S=O stretching) and 1700–1720 cm⁻¹ (C=O of acetic acid) validate functional groups .
Q. How is solubility optimized for in vitro assays?
- Methodological Answer : Solubility varies with pH due to the acetic acid and sulfonamide groups. For biological assays:
- Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4. If insoluble, add DMSO (≤1% v/v) as a co-solvent.
- Organic solvents : Ethanol or acetonitrile are preferred for stock solutions.
Pre-saturation studies and dynamic light scattering (DLS) can assess aggregation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s sulfonamide group reactivity?
- Methodological Answer : The sulfonamide group undergoes nucleophilic substitution (e.g., with alkyl halides) and acid-catalyzed hydrolysis. Mechanistic studies using deuterated solvents (D₂O for hydrolysis) and kinetic isotope effects reveal:
- Hydrolysis : Proceeds via a tetrahedral intermediate, with rate dependence on pH (optimal at pH 2–3).
- Substitution : SN2 mechanisms dominate in polar aprotic solvents (e.g., DMF). Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity .
Q. How can computational chemistry predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like carbonic anhydrase (PDB ID: 1CA2). The sulfonamide group often coordinates Zn²⁺ in active sites.
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values against enzymes. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Address via:
Reproducibility Controls : Re-test under standardized conditions (e.g., ATP levels in cell viability assays).
Analytical Purity Checks : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to confirm >95% purity.
Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
